N-formylvarenicline

Description

Structure

2D Structure

Properties

CAS No. |

796865-82-2 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde |

InChI |

InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2/t9-,10+ |

InChI Key |

WFXWKRXICPYTSW-AOOOYVTPSA-N |

Canonical SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O |

Synonyms |

6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepine-8-carboxaldehyde; N-Formylvarenicline; |

Origin of Product |

United States |

Foundational & Exploratory

N-Formylvarenicline: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylvarenicline is recognized primarily as a metabolite and a degradation product of varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[1][2] Its presence in varenicline drug products is a critical quality attribute that requires careful monitoring and control. This technical guide provides a detailed overview of the chemical structure, formation, and analytical methodologies related to this compound, addressing the needs of researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of varenicline where a formyl group is attached to the secondary amine of the bridged bicyclic amine moiety.

Chemical Identifiers:

-

IUPAC Name: 5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde[3]

-

Molecular Formula: C₁₄H₁₃N₃O[3]

-

CAS Number: 796865-82-2

-

SMILES: O=CN1CC2CC(C1)c1cc3nccnc3cc12[3]

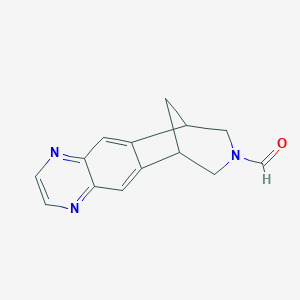

A 2D chemical structure of this compound is presented below:

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that extensive biological activity data, such as receptor binding affinities and pharmacokinetic profiles, are not widely available in published literature, as the focus has primarily been on its role as an impurity.

| Property | Value | Reference |

| Molecular Weight | 239.27 g/mol | [3] |

| Appearance | White to off-white or pale red to pink solid | |

| Solubility | Slightly soluble in chloroform, dichloromethane, and methanol |

Formation of this compound

This compound is not synthesized as a primary pharmaceutical ingredient but is formed from varenicline.

Degradation Pathway

The primary route of this compound formation is the reaction of the secondary amine in the varenicline molecule with formic acid.[1][2] Formic acid can be present as a trace impurity in excipients or can be generated from the degradation of certain pharmaceutical excipients, such as polyethylene glycol (PEG), through oxidative processes.[1] This reaction represents a significant stability challenge in the formulation of varenicline-containing drug products.

The formation of this compound from varenicline can be represented by the following logical workflow:

Caption: Formation of this compound from varenicline.

Experimental Protocols

General Procedure for N-Formylation of Varenicline

This protocol is a generalized procedure based on the known reactivity of varenicline.

-

Dissolution: Dissolve varenicline free base or a salt thereof in a suitable organic solvent (e.g., dichloromethane or acetonitrile).

-

Addition of Formic Acid: Add a molar excess of formic acid to the varenicline solution. The reaction can be performed at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the formation of the this compound peak and the consumption of the varenicline peak.

-

Work-up and Purification: Upon completion, the reaction mixture can be neutralized with a mild base. The product can then be extracted with an organic solvent and purified using chromatographic techniques (e.g., column chromatography on silica gel) to isolate this compound.

Analytical Method for Quantification of this compound in Varenicline Drug Products

The following is a representative HPLC method for the determination of this compound as an impurity in varenicline tablets.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The specific gradient will depend on the method. |

| Flow Rate | Typically 1.0 mL/min. |

| Column Temperature | Ambient or controlled (e.g., 30 °C). |

| Detection | UV detection at a wavelength where both varenicline and this compound have adequate absorbance (e.g., 235 nm). |

| Injection Volume | 10-20 µL. |

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of this compound of a known concentration in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).

-

Sample Solution: Accurately weigh and dissolve the varenicline drug product in the diluent to achieve a target concentration of varenicline.

Quantification:

-

The concentration of this compound in the sample is determined by comparing its peak area to the peak area of the this compound standard. The amount is typically reported as a percentage relative to the varenicline content.

The workflow for the analytical quantification can be visualized as follows:

Caption: Workflow for HPLC quantification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity of this compound. As a minor metabolite and degradation product, it has not been a primary focus of pharmacological studies.[4] Therefore, its binding affinity for nicotinic acetylcholine receptors, its efficacy as an agonist or antagonist, and its potential involvement in specific signaling pathways have not been characterized. The pharmacological effects of varenicline are well-documented to be mediated through its partial agonism at α4β2 nicotinic acetylcholine receptors, but it is unknown if this compound retains any of this activity.

Conclusion

This compound is a critical process-related impurity and degradation product of varenicline. While its chemical structure and formation are well understood, comprehensive data on its biological activity and specific, detailed synthesis protocols are limited. The analytical methods for its detection and quantification are robust and essential for ensuring the quality and stability of varenicline pharmaceutical products. Further research into the pharmacological profile of this compound would provide a more complete understanding of its potential physiological effects.

References

- 1. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Formyl Varenicline | C14H13N3O | CID 10308042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of N-formylvarenicline from Varenicline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylvarenicline is a known process-related impurity and degradation product of varenicline, a medication used for smoking cessation. Its formation is a critical consideration in the manufacturing and storage of varenicline-containing drug products. This technical guide provides an in-depth analysis of the mechanism of this compound formation, detailed experimental protocols for its synthesis and detection, and a summary of quantitative data related to its formation under various conditions. The information presented herein is intended to support research, development, and quality control activities related to varenicline.

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is an effective pharmacotherapy for smoking cessation.[1][2] During its synthesis, formulation, and storage, various impurities and degradation products can arise. One such product is this compound, formed through the N-formylation of the secondary amine present in the varenicline molecule.[3] The presence of this and other impurities is closely monitored to ensure the safety and efficacy of the final drug product.[4]

The primary pathway for the formation of this compound involves the reaction of varenicline with formic acid.[3][5] Formic acid can be present as a reagent or a byproduct in the manufacturing process, or it can be generated from the degradation of common pharmaceutical excipients, such as polyethylene glycol (PEG), particularly under conditions of oxidative stress.[3][5] Understanding the kinetics and mechanism of this reaction is essential for developing robust formulations and establishing appropriate control strategies.

Mechanism of this compound Formation

The formation of this compound from varenicline is a nucleophilic acyl substitution reaction. The secondary amine of the varenicline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the N-formyl derivative.

The proposed mechanism can be summarized in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of varenicline's secondary amine attacks the carbonyl carbon of formic acid. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to one of the oxygen atoms of the former carbonyl group.

-

Elimination of Water: The hydroxyl group is eliminated as a water molecule, and the carbon-oxygen double bond of the formyl group is reformed.

-

Deprotonation: A base (which can be another molecule of varenicline or water) removes a proton from the nitrogen atom, yielding the final product, this compound.

This reaction can proceed without a catalyst, particularly at elevated temperatures. However, it can also be catalyzed by the presence of an acid, which protonates the carbonyl oxygen of formic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

dot

Caption: Forced degradation experimental workflow.

HPLC Method for the Quantification of Varenicline and this compound

This is a representative HPLC method for the separation and quantification of varenicline and its impurities.

[6][7]Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of methanol and a buffer solution (e.g., 0.5 mmol/L sodium benzoate adjusted to pH 3.5 with trifluoroacetic acid) in a 55:45 (v/v) ratio. *[8] Flow Rate: 1.2 mL/min

-

Detection Wavelength: 320 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of varenicline tartrate and this compound reference standards in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.2 to 10 µg/mL.

-

-

Sample Preparation:

-

For bulk drug, dissolve an accurately weighed amount in the mobile phase to achieve a known concentration.

-

For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of varenicline, to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the peak areas for varenicline and this compound.

-

Construct a calibration curve for this compound and determine its concentration in the samples.

-

dot

Caption: HPLC analysis workflow.

Conclusion

The formation of this compound is a relevant degradation pathway for varenicline, particularly in solid dosage forms containing excipients that can generate formic acid upon degradation. The mechanism involves a straightforward nucleophilic acyl substitution. The extent of its formation can be controlled by careful selection of excipients, appropriate packaging to protect from oxidative stress, and controlled storage conditions. The analytical methods and experimental protocols described in this guide provide a framework for researchers and drug development professionals to monitor and control the levels of this compound in varenicline drug substances and products, ensuring their quality and safety.

References

- 1. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]

An In-depth Technical Guide on the Discovery and Origin of N-formylvarenicline in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and analytical methodologies related to N-formylvarenicline, a known impurity in varenicline pharmaceutical products.

Introduction

Varenicline is a medication widely used for smoking cessation.[1] During the development and stability testing of varenicline formulations, the formation of degradation products is a critical aspect to monitor and control to ensure the safety and efficacy of the drug product. One such significant degradant is this compound.[2][3] This document will delve into the scientific understanding of this impurity.

Discovery and Origin of this compound

This compound was identified as a degradation product of varenicline, the active pharmaceutical ingredient (API).[2][3] Its presence was notably observed during the storage of solid dosage forms of varenicline, particularly in early development osmotic, controlled-release formulations.[2]

The primary origin of this compound is the chemical reaction between varenicline and formic acid.[2][3] Formic acid is not typically an intended component of the final drug product but can be generated in situ. A significant source of formic acid has been identified as the oxidative degradation of polyethylene glycol (PEG), a common excipient used in pharmaceutical formulations, such as in osmotic coatings.[2][3] The physical state of PEG plays a crucial role in its degradation and the subsequent formation of formic acid.[2]

Alongside this compound, another related impurity, N-methylvarenicline, is often observed. The formation of N-methylvarenicline occurs through an Eschweiler-Clarke reaction, which requires the presence of both formaldehyde and formic acid, both of which can arise from the degradation of PEG.[2][3]

Chemical Formation Pathway

The formation of this compound is a direct consequence of the N-formylation of the secondary amine present in the varenicline molecule by formic acid. This chemical transformation is a concern in solid dosage forms where the reactants can be in close proximity over extended periods during storage.[2][3]

Quantitative Data on Impurity Levels

Regulatory guidelines necessitate strict control over impurity levels in pharmaceutical products. For this compound, specific limits have been considered during formulation development to ensure product stability.

| Impurity | Formulation Context | Acceptance Criteria/Observed Levels | Reference |

| This compound | Solid dosage forms | Less than 2% by weight | [4] |

| This compound | Solid dosage forms | Less than 1% by weight | [4] |

| N-formyl and N-methyl degradation products | Pharmaceutical dosage forms | Less than about 4% on a weight basis | [5] |

Experimental Protocols

The detection and quantification of this compound are primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method.[6][7]

A stability-indicating HPLC method is crucial for separating varenicline from its degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[6][7]

-

Column: A C18 Inertsil column (250 mm × 4.6 mm i.d., 5 µm particle size) has been shown to be effective.[6][7]

-

Mobile Phase: A gradient elution using a mixture of ammonium acetate buffer (0.02M, pH 4) containing trifluoroacetic acid and acetonitrile is employed.[6][7]

-

Flow Rate: A flow rate of 1.0 mL/min is typically maintained.[6][7]

-

Detection: UV detection at a wavelength of 237 nm is used for monitoring the analytes.[6][7]

-

Column Temperature: The column is maintained at 40 °C to ensure good resolution.[6][7]

To understand the degradation pathways and confirm the specificity of the analytical method, forced degradation studies are performed.

-

Acid Degradation: Varenicline solution is treated with 1 M hydrochloric acid.[6]

-

Base Degradation: The drug solution is subjected to treatment with a suitable base.[6]

-

Oxidative Degradation: Varenicline is exposed to an oxidizing agent such as hydrogen peroxide.[6]

-

Thermal Degradation: The drug solution is heated to induce thermal degradation.[6]

-

Photolytic Degradation: The varenicline solution is exposed to UV light.[6]

Following exposure to these stress conditions, the samples are analyzed by the validated HPLC method to identify and quantify the resulting degradants, including this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in a varenicline drug product.

Mitigation Strategies

Understanding the origin of this compound is key to developing strategies to mitigate its formation.

-

Excipient Selection: Careful selection of excipients is critical. When the concentration of PEG in the coating is sufficiently low, it can remain phase compatible with other components like cellulose acetate, which effectively eliminates its degradation.[2]

-

Use of Antioxidants: Incorporating antioxidants into the formulation, particularly in the coating, can prevent the oxidative degradation of PEG.[2]

-

Packaging: Utilizing oxygen scavengers in the packaging can also serve to prevent PEG degradation and, consequently, the formation of formic acid.[2]

Conclusion

This compound is a critical impurity in varenicline pharmaceuticals that arises from the reaction of the active pharmaceutical ingredient with formic acid, a degradation product of the excipient polyethylene glycol.[2][3] Its formation is influenced by formulation and storage conditions. Through the use of robust, stability-indicating analytical methods, such as HPLC, and the implementation of mitigation strategies like careful excipient selection and the use of antioxidants, the levels of this compound can be effectively controlled, ensuring the quality and stability of the final drug product.[2][6][7]

References

- 1. Varenicline Impurities | SynZeal [synzeal.com]

- 2. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2004103372A1 - Pharmaceutical compositions of varenicline - Google Patents [patents.google.com]

- 5. US20080026059A1 - Methods of Reducing Degradant Formation in Pharmaceutical Compositions of Varenicline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

N-formylvarenicline physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of N-formylvarenicline

Introduction

This compound is recognized primarily as a metabolite of varenicline, a prescription medication used for smoking cessation.[1][2] Varenicline's therapeutic effect is derived from its activity as a partial agonist at the α4β2 neuronal nicotinic acetylcholine receptors.[1][3][4][5] Understanding the physicochemical properties of its metabolites, such as this compound, is crucial for comprehensive pharmacological and toxicological profiling in drug development. This document provides a detailed overview of the known physical and chemical characteristics of this compound, outlines general experimental protocols for their determination, and describes its relationship to the biological pathways of its parent compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted through computational models.

| Property | Value | Reference |

| IUPAC Name | 5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde | [6] |

| Synonyms | 6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][7]benzazepine-8-carboxaldehyde, this compound | [2][8][9] |

| CAS Number | 796865-82-2 | [2][6][7][10] |

| Molecular Formula | C₁₄H₁₃N₃O | [6][8][10] |

| Molecular Weight | 239.27 g/mol | [2][6][8][10] |

| Appearance | Pale Red to Pink Solid; Light Orange Solid; White to off-white powder | [2][7][11] |

| Melting Point | 203-205°C | [2][7] |

| Boiling Point | 482.3 ± 45.0 °C (Predicted) | [2][7] |

| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [2][7] |

| pKa | 1.57 ± 0.20 (Predicted) | [2][7] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and Methanol | [2][7] |

Formation and Synthesis

This compound is formed through the metabolism of varenicline.[1] While varenicline is minimally metabolized, with the majority being excreted unchanged, a small portion undergoes N-formylation to produce this compound.[1][3] This compound has also been identified as a degradation product of varenicline in certain pharmaceutical formulations, particularly in the presence of formic acid, which can originate from the oxidative degradation of excipients like polyethylene glycol (PEG).[12][13]

A general synthetic pathway to varenicline involves multiple stages, starting from the preparation of key intermediates, followed by the construction of the quinoxaline ring system, and finally deprotection and purification to yield the varenicline free base.[9][14] The N-formylation to create this compound would typically be a subsequent step involving the reaction of varenicline with a formylating agent.

Experimental Protocols for Physicochemical Characterization

1. Melting Point Determination:

-

Methodology: A small, powdered sample of the compound is packed into a capillary tube. The tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument). The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded.

2. Solubility Assessment:

-

Methodology: A predetermined amount of this compound is added to a specific volume of a solvent (e.g., chloroform, dichloromethane, methanol) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined, often using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to quantify its solubility.

3. pKa Determination:

-

Methodology: Potentiometric titration is a common method. A solution of this compound is titrated with a standard acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve. Alternatively, UV-Vis spectroscopy or capillary electrophoresis can be used, where spectral changes are monitored as a function of pH.

4. High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

-

Methodology: A solution of this compound is injected into an HPLC system. A suitable stationary phase (e.g., C18 column) and a mobile phase (a mixture of solvents like acetonitrile and water with a modifier) are used to separate the compound from any impurities. A detector (e.g., UV-Vis diode array detector) is used to quantify the compound and its impurities based on their retention times and peak areas.

Caption: A general workflow for the synthesis and characterization of a chemical compound.

Biological Activity and Signaling Pathways

This compound is a metabolite of varenicline, and its biological activity is understood in this context. Varenicline exerts its therapeutic effect by acting as a partial agonist on the α4β2 nicotinic acetylcholine receptors.[1][5] This action has a dual effect: it provides a moderate level of stimulation to the receptor to reduce nicotine withdrawal symptoms, and it competitively inhibits the binding of nicotine from tobacco smoke, thereby blocking its rewarding effects.[5] The stimulation of these receptors leads to the release of dopamine in the mesolimbic system, a key pathway in the brain's reward mechanism.[5]

The metabolic conversion of varenicline to this compound is a minor pathway, as over 90% of varenicline is excreted unchanged.[1][4][15] The specific pharmacological activity of this compound itself has not been extensively detailed in the provided search results, but as a metabolite, its formation is a relevant aspect of the overall pharmacokinetics of varenicline.

Caption: Metabolism of varenicline and its action on nicotinic receptors.

References

- 1. Varenicline - Wikipedia [en.wikipedia.org]

- 2. N-Formyl Varenicline CAS#: 796865-82-2 [amp.chemicalbook.com]

- 3. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. N-Formyl Varenicline | C14H13N3O | CID 10308042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Formyl Varenicline CAS#: 796865-82-2 [m.chemicalbook.com]

- 8. vivanls.com [vivanls.com]

- 9. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]

- 10. N-Formyl Varenicline | TRC-F701650-10MG | LGC Standards [lgcstandards.com]

- 11. N-Formyl varenicline | 796865-82-2 | MF16728 | Biosynth [biosynth.com]

- 12. researchgate.net [researchgate.net]

- 13. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 15. echemi.com [echemi.com]

Varenicline Degradation: A Technical Guide to the Formation of N-Formyl Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathway of varenicline, with a specific focus on the formation of the N-formyl varenicline impurity. This guide is intended for researchers, scientists, and drug development professionals involved in the formulation, stability testing, and quality control of varenicline-containing pharmaceutical products.

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation. The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During stability studies and formulation development, the formation of degradation products has been observed, with N-formyl varenicline being a significant impurity. Understanding the mechanism of its formation is crucial for developing stable formulations and robust analytical methods.

The Degradation Pathway: Formation of N-Formyl Varenicline

The primary pathway for the formation of N-formyl varenicline (NFV) involves the reaction of the secondary amine group in the varenicline molecule with formic acid.[1][2] Formic acid is not typically present as a direct excipient but can be generated in situ from the degradation of other formulation components.

A significant source of formic acid has been identified as the oxidative degradation of polyethylene glycol (PEG), a common excipient used in pharmaceutical formulations.[1][2] The degradation of PEG can also produce formaldehyde, which can participate in a separate degradation pathway, the Eschweiler-Clarke reaction, to form N-methylvarenicline (NMV).[1][2]

The proposed mechanism for the formation of N-formyl varenicline is a nucleophilic acyl substitution reaction where the secondary amine of varenicline attacks the carbonyl carbon of formic acid.

Signaling Pathways

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize the quantitative data from forced degradation studies on varenicline under various stress conditions.

Table 1: Summary of Varenicline Degradation under Forced Stress Conditions

| Stress Condition | Time (h) | Temperature (°C) | Reagent | % Assay of Varenicline | % Mass Balance | Reference |

| Acid Hydrolysis | 8 | 80 | 1 M HCl | 99.51 | 99.69 | [3] |

| Base Hydrolysis | 8 | 80 | 1 M NaOH | 99.48 | 99.67 | [3] |

| Oxidation | 8 | 80 | 10% H₂O₂ | 96.46 | 99.70 | [3] |

| Thermal | 8 | 80 | - | 99.60 | Not Reported | [3] |

| Photolysis | Not Reported | Not Reported | UV light | Degradation Observed | Not Reported | [3] |

Table 2: Formation of N-Formyl Varenicline (NFV) under Specific Conditions

| Condition | Excipient(s) | Storage Temperature | Duration | NFV Formation Level | Reference |

| Osmotic controlled-release tablet | Polyethylene glycol (PEG), Cellulose acetate | Not specified | Not specified | Predominant degradation product | [1] |

| Accelerated stability testing | Not specified | 40°C / 75% RH | 6 months | Significant degradation | [4] |

Note: Quantitative data on the specific percentage of N-formyl varenicline formed under various stress conditions is limited in the public domain. The information provided indicates the conditions under which its formation is significant.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of varenicline degradation.

Forced Degradation Studies Protocol

This protocol outlines the general procedure for subjecting varenicline to various stress conditions to induce degradation.

Objective: To generate potential degradation products of varenicline and assess its stability under stress.

Materials:

-

Varenicline tartrate

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (10%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Reflux condenser

-

Water bath or heating mantle

-

UV chamber

Procedure:

-

Preparation of Varenicline Stock Solution: Prepare a stock solution of varenicline tartrate in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution in a volumetric flask, add 1 mL of 1 M HCl.

-

Reflux the solution at 80°C for 8 hours.[3]

-

Cool the solution to room temperature and neutralize with 1 M NaOH.

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution in a volumetric flask, add 1 mL of 1 M NaOH.

-

Reflux the solution at 80°C for 8 hours.[3]

-

Cool the solution to room temperature and neutralize with 1 M HCl.

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution in a volumetric flask, add 1 mL of 10% H₂O₂.

-

Reflux the solution at 80°C for 8 hours.[3]

-

Cool the solution to room temperature.

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of varenicline tartrate in a hot air oven at 80°C for 8 hours.[3]

-

Alternatively, reflux a solution of varenicline in a suitable solvent at 80°C for 8 hours.

-

Cool and prepare a solution for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of varenicline tartrate to UV light (e.g., in a photostability chamber) for a specified period.

-

Prepare a sample for HPLC analysis.

-

Stability-Indicating HPLC Method

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of varenicline and its degradation products, including N-formyl varenicline.[3][5]

Objective: To develop a validated analytical method capable of separating varenicline from its degradation products.

Chromatographic Conditions:

-

Column: C18 Inertsil column (250 mm × 4.6 mm, 5 µm particle size)[3]

-

Mobile Phase:

-

A: 0.02 M Ammonium acetate buffer with 0.1% trifluoroacetic acid (pH 4)[3]

-

B: Acetonitrile

-

-

Gradient Program: A time-based gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B to ensure separation of all components.

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 40°C[3]

-

UV Detector Wavelength: 237 nm[3]

-

Injection Volume: 10 µL

Procedure:

-

Preparation of Standard Solutions: Prepare standard solutions of varenicline and, if available, N-formyl varenicline reference standard in the mobile phase at known concentrations.

-

Preparation of Sample Solutions: Prepare the solutions from the forced degradation studies as described in the previous protocol.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Identify and quantify the peaks corresponding to varenicline and its degradation products by comparing their retention times and peak areas with those of the standard solutions.

Experimental Workflow

Conclusion

The formation of N-formyl varenicline is a critical degradation pathway to consider during the development and lifecycle management of varenicline drug products. This impurity primarily arises from the reaction of varenicline with formic acid, a degradation product of common excipients like polyethylene glycol. By understanding this degradation mechanism, employing robust forced degradation studies, and utilizing validated stability-indicating analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of varenicline formulations. The protocols and data presented in this guide serve as a valuable resource for these endeavors.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for the Analysis of Varenicline Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

CAS number and molecular formula for N-formylvarenicline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-formylvarenicline, a key metabolite and potential degradation product of the smoking cessation drug varenicline. This document outlines its chemical properties, metabolic formation, and analytical methodologies relevant to pharmaceutical research and development.

Chemical Identity and Properties

This compound is chemically identified as 6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][1]benzazepine-8-carboxaldehyde.[2][3][4] It is recognized as both a metabolite of varenicline and an impurity that can arise during the manufacturing or storage of varenicline-containing drug products.[1][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 796865-82-2 | [4][6] |

| Molecular Formula | C₁₄H₁₃N₃O | [6] |

| Molecular Weight | 239.27 g/mol | [6] |

| IUPAC Name | 5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde | [6] |

| Appearance | Pale Red to Pink Solid | [4] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and Methanol | [4] |

Varenicline Metabolism and Formation of this compound

Varenicline undergoes limited metabolism in humans, with the majority of the drug excreted unchanged.[7] However, several minor metabolic pathways have been identified, including N-formylation, which leads to the formation of this compound. Other metabolic routes include N-carbamoyl glucuronidation and oxidation.[7]

This compound can also be formed as a degradation product when varenicline, a secondary amine, reacts with formic acid.[1][5] Formic acid can be present as a reactive impurity in pharmaceutical excipients, such as polyethylene glycol (PEG), where it can be generated through oxidative degradation.[5]

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data for this compound, such as its pharmacokinetic parameters (Cmax, Tmax, half-life) or receptor binding affinities. Research has primarily focused on the parent drug, varenicline. The following table summarizes key pharmacokinetic and receptor binding data for varenicline for context.

Table 2: Varenicline Pharmacokinetic and Receptor Binding Data

| Parameter | Species | Value | Reference(s) |

| Receptor Binding Affinity (Ki) | |||

| α4β2* nAChR | Rat | 0.14 nM | [8] |

| α6β2* nAChR | Rat | 0.12 nM | [8] |

| α4β2* nAChR | Monkey | 0.19 nM | [8] |

| α6β2* nAChR | Monkey | 0.13 nM | [8] |

| 5-HT3 Receptor | Human | 350 nM | [9] |

| Pharmacokinetics | |||

| Tmax (oral) | Human | 3-4 hours | [10] |

| Elimination Half-life | Human | ~24 hours | [10] |

| Plasma Protein Binding | Human | ≤ 20% | [10] |

| Oral Bioavailability | Human | High | [10] |

*nAChR: nicotinic acetylcholine receptor

Experimental Protocols

Synthesis of this compound (Impurity Standard)

This protocol is based on the known reactivity of varenicline with formic acid.[1][5]

-

Dissolution: Dissolve a known quantity of varenicline free base or a suitable salt in an appropriate organic solvent.

-

Reaction: Add a molar excess of formic acid to the solution.

-

Heating: Gently heat the reaction mixture under controlled temperature conditions to facilitate the formylation reaction.

-

Monitoring: Monitor the progress of the reaction using a suitable chromatographic technique (e.g., HPLC or TLC) until the starting material is consumed.

-

Work-up: Upon completion, neutralize the excess formic acid with a suitable base.

-

Extraction: Extract the this compound into an organic solvent.

-

Purification: Purify the crude product using column chromatography or recrystallization to obtain this compound of high purity.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as LC-MS, NMR, and melting point analysis.

Quantification of this compound in a Drug Product by HPLC

This protocol outlines a general procedure for the analysis of this compound as an impurity in varenicline tablets.[11][12][13]

-

Sample Preparation:

-

Accurately weigh and grind a number of varenicline tablets to obtain a fine powder.

-

Dissolve a portion of the powder, equivalent to a specific concentration of varenicline, in a suitable diluent (e.g., a mixture of methanol and 0.1 N sodium hydroxide solution).

-

Vortex and/or sonicate the solution to ensure complete dissolution of the active pharmaceutical ingredient (API).

-

Centrifuge the sample to pelletize insoluble excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in the same diluent.

-

Perform serial dilutions to prepare working standards at various concentration levels, including the limit of quantification (LOQ).

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm) is commonly used.[11]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.[11]

-

Column Temperature: Maintained at a constant temperature, for example, 29°C.[11]

-

Injection Volume: A fixed volume, such as 25 µL, is injected.[11]

-

Detection: UV detection at a suitable wavelength, for instance, 210 nm.[11]

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound in the chromatograms of the sample and standard solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

-

References

- 1. researchgate.net [researchgate.net]

- 2. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. N-Formyl Varenicline CAS#: 796865-82-2 [amp.chemicalbook.com]

- 5. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Formyl Varenicline | C14H13N3O | CID 10308042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for the Analysis of Varenicline Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Critical Role of Excipients in the Formation of N-Formylvarenicline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation. The stability and purity of the active pharmaceutical ingredient (API) are paramount to ensure its safety and efficacy. A key degradation product of varenicline is N-formylvarenicline, an impurity formed from the reaction of the secondary amine in the varenicline molecule with formic acid.[1] The presence of formic acid is often attributed to its existence as a reactive impurity in various pharmaceutical excipients. This technical guide provides an in-depth analysis of the role of excipients in the formation of this compound, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in mitigating this impurity.

The Genesis of this compound: A Chemical Perspective

The formation of this compound is a classic example of a drug-excipient interaction driven by a reactive impurity. The secondary amine moiety in the varenicline structure is susceptible to acylation by formic acid. This reaction is of significant concern as it leads to the degradation of the API and the generation of a new chemical entity that must be monitored and controlled within strict regulatory limits.

Certain excipients, particularly those prone to oxidative degradation, can be a source of formic acid. Polyethylene glycol (PEG) is a well-documented example where auto-oxidation can generate both formaldehyde and formic acid.[2] While formaldehyde is involved in the formation of another varenicline impurity, N-methylvarenicline (through the Eschweiler-Clarke reaction), formic acid is the direct precursor to this compound.[1] Therefore, the selection and control of excipients are critical in preventing the formation of this impurity.

Quantitative Analysis of Excipient-Induced Degradation

Understanding the propensity of different excipients to promote the formation of this compound is crucial for formulation development. While direct comparative studies quantifying this compound across a wide range of excipients are limited in publicly available literature, existing drug-excipient compatibility studies provide valuable insights into the overall degradation of varenicline.

The following table summarizes the results of a drug-excipient compatibility test on varenicline salicylate, indicating the percentage of total degradation products formed after two weeks of storage under stress conditions (60°C ± 2°C and 75% ± 5% RH).[3] Although not specific to this compound, this data helps in identifying excipients that may contribute to the overall degradation of varenicline, which can include the formation of the N-formyl impurity, especially if sources of formic acid are present.

| Excipient Category | Excipient Name | Initial Major Degradation Peak (%)[3] | Major Degradation Peak after 2 Weeks (%)[3] | Change in Major Degradation Peak (%)[3] | Total Degradation Peaks after 2 Weeks (%)[3] |

| Binder/Diluent | Mannitol | 0.00 | 0.12 | 0.12 | 0.74 |

| Microcrystalline Cellulose (MCC) | 0.00 | 0.14 | 0.14 | 0.65 | |

| Anhydrous Dibasic Calcium Phosphate | 0.00 | 0.08 | 0.08 | 0.53 | |

| Lactose | 0.00 | 0.28 | 0.28 | 1.21 | |

| Starch | 0.00 | 0.25 | 0.25 | 1.15 | |

| Povidone | 0.11 | 0.29 | 0.18 | 1.33 | |

| Disintegrant | Croscarmellose Sodium | 0.00 | 0.11 | 0.11 | 0.61 |

| Sodium Starch Glycolate | 0.00 | 0.15 | 0.15 | 0.88 | |

| Lubricant | Colloidal Silicon Dioxide | 0.00 | 0.09 | 0.09 | 0.47 |

| Magnesium Stearate | 0.00 | 0.07 | 0.07 | 0.41 |

Note: The acceptance criteria for this particular study were a maximum of 0.5% for the major peak, 2.0% for total peaks, and a 0.2% change in the major peak.[3] Excipients such as lactose, starch, and povidone showed a more significant increase in degradation products. It is important to note that the presence of formic acid as an impurity in these excipients could directly contribute to the formation of this compound.

Experimental Protocols

To effectively study the role of excipients in the formation of this compound, a robust experimental protocol is essential. The following methodologies are based on established forced degradation and drug-excipient compatibility testing principles.

Drug-Excipient Compatibility Study

Objective: To evaluate the potential of various excipients to promote the formation of this compound under accelerated storage conditions.

Materials:

-

Varenicline Tartrate (or other salt form) API

-

This compound reference standard

-

Selected excipients (e.g., microcrystalline cellulose, anhydrous dibasic calcium phosphate, croscarmellose sodium, colloidal silicon dioxide, magnesium stearate, polyethylene glycol of various grades)

-

HPLC grade acetonitrile, methanol, and water

-

Analytical grade reagents for buffer preparation (e.g., potassium phosphate monobasic, ammonium acetate, trifluoroacetic acid)

-

Glass vials with inert closures

Procedure:

-

Sample Preparation:

-

Prepare binary mixtures of varenicline and each excipient, typically in a 1:1 or 1:5 ratio (w/w).

-

Gently mix the powders using a spatula or a laboratory-scale blender to ensure homogeneity.

-

As a control, store a sample of pure varenicline API under the same conditions.

-

Transfer the mixtures and the control sample into separate, clearly labeled glass vials and seal them.

-

-

Stress Conditions:

-

Expose the vials to accelerated stability conditions. A common condition is 60°C ± 2°C and 75% ± 5% relative humidity (RH) for a period of two to four weeks.[3]

-

It is also advisable to include a condition with elevated temperature only (e.g., 80°C) to assess thermal degradation in the absence of high humidity.

-

-

Sample Analysis:

-

At specified time points (e.g., initial, 1 week, 2 weeks, 4 weeks), withdraw samples from the stress conditions.

-

Accurately weigh a portion of the mixture and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration of varenicline (e.g., 100 µg/mL).[4][5]

-

Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

-

Analyze the filtered solution by a validated stability-indicating HPLC method.

-

Stability-Indicating HPLC Method

Objective: To separate and quantify varenicline and this compound in the presence of other potential degradation products and excipients.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

Chromatographic Conditions (Example): [4][5]

-

Column: C18 Inertsil column (250 mm × 4.6 mm, 5 µm particle size) or equivalent.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent.

-

Mobile Phase A: 0.02 M Ammonium acetate buffer with trifluoroacetic acid (pH adjusted to 4.0).

-

Mobile Phase B: Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 237 nm.

-

Injection Volume: 10-20 µL.

Method Validation:

-

The HPLC method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for the quantification of this compound.

-

Specificity should be demonstrated by the ability of the method to resolve the this compound peak from varenicline and other potential impurities.

Visualizing the Process: Diagrams

To better illustrate the chemical transformation and the experimental approach, the following diagrams are provided in the DOT language for Graphviz.

Caption: Chemical pathway for the formation of this compound from varenicline and formic acid.

Caption: Experimental workflow for drug-excipient compatibility testing.

Conclusion and Recommendations

The formation of this compound is a critical stability concern in the development of varenicline drug products. This degradation pathway is directly linked to the presence of formic acid, a reactive impurity that can be introduced through certain excipients. To ensure the quality and stability of varenicline formulations, the following recommendations are crucial for researchers and drug development professionals:

-

Thorough Excipient Screening: Conduct comprehensive drug-excipient compatibility studies early in the formulation development process. Special attention should be paid to excipients known to undergo oxidative degradation, such as polyethylene glycols.

-

Control of Excipient Quality: Source excipients from reputable suppliers and, where possible, specify limits for reactive impurities like formic acid in the excipient specifications.

-

Formulation Optimization: Consider the use of antioxidants in the formulation to mitigate the oxidative degradation of susceptible excipients.[2]

-

Appropriate Packaging: Utilize packaging that provides adequate protection from moisture and oxygen, as these environmental factors can accelerate the degradation of both the excipient and the API.

-

Robust Analytical Methods: Develop and validate a stability-indicating analytical method capable of accurately separating and quantifying this compound to monitor the stability of the drug product throughout its shelf life.

By implementing these strategies, the formation of this compound can be effectively controlled, leading to the development of a stable, safe, and efficacious varenicline drug product.

References

- 1. researchgate.net [researchgate.net]

- 2. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immediate release tablet formulation of varenicline salicylate and comparative pharmacokinetic study in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Investigation of N-formylvarenicline in Drug Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation.[1][2] The stability and purity of the drug product are critical for its safety and efficacy. One of the key degradation products observed in varenicline formulations is N-formylvarenicline (NFV).[3][4] This technical guide provides a comprehensive overview of the preliminary investigation of NFV in varenicline drug products, focusing on its formation, analytical detection, and quantification.

The presence of impurities and degradation products in pharmaceutical formulations is a significant concern for drug developers and regulatory agencies. This compound has been identified as a predominant degradation product in certain varenicline formulations, particularly in early development phase osmotic, controlled-release (CR) tablets.[3][4] Its formation can impact the drug product's shelf-life and needs to be carefully monitored and controlled.[3]

Formation of this compound

This compound is formed through the reaction of the secondary amine moiety of varenicline with formic acid.[3][4] A primary source of formic acid in solid dosage forms is the oxidative degradation of commonly used excipients, such as polyethylene glycol (PEG).[3][4] This degradation process is influenced by the physical state of the PEG in the formulation. When the concentration of PEG is low enough to remain phase compatible with other coating components like cellulose acetate, its degradation is significantly reduced.[4]

The overall pathway can be summarized as the oxidation of PEG leading to the formation of formic acid, which then acts as a formylating agent for the varenicline molecule. The presence of water, hydrogen peroxide, and trace metals can increase the rate of formation of these reactive impurities.[3]

References

- 1. Pharmacokinetic-Pharmacodynamic Modeling of the Effect of Varenicline on Nicotine Craving in Adult Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Eschweiler-Clarke Reaction for N-Methylvarenicline versus N-Formylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of N-methylvarenicline and N-formylvarenicline, two key derivatives of the smoking cessation drug varenicline. The focus is on the comparative analysis of the Eschweiler-Clarke reaction for N-methylation and direct N-formylation. This document provides a detailed overview of the reaction mechanisms, experimental considerations, and a comparative summary of the two synthetic pathways.

Introduction

Varenicline, a partial agonist for nicotinic acetylcholine receptors, is a widely used therapeutic for smoking cessation.[1][2][3] Its secondary amine moiety is a key site for metabolic transformations and potential synthetic modifications. Two common modifications are N-methylation to form N-methylvarenicline (NMV) and N-formylation to yield this compound (NFV).[4][5] Understanding the synthetic routes to these derivatives is crucial for impurity profiling in drug manufacturing, as well as for the development of new analogues with potentially altered pharmacological properties.

The Eschweiler-Clarke reaction is a classic and robust method for the methylation of primary and secondary amines.[6][7][8][9] It utilizes formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[6][7] In the context of varenicline, this reaction provides a direct route to NMV.[4][5]

N-formylation, on the other hand, involves the introduction of a formyl group onto the nitrogen atom of the secondary amine of varenicline. This transformation can be achieved using formic acid as the formylating agent.[4][5] Notably, both NMV and NFV have been identified as degradation products of varenicline in pharmaceutical formulations, arising from the in-situ generation of formaldehyde and formic acid from excipients like polyethylene glycol (PEG).[4][5]

This guide provides a detailed comparison of these two important reactions as they apply to the synthesis of varenicline derivatives.

Reaction Mechanisms

A clear understanding of the underlying reaction mechanisms is fundamental to controlling the reaction outcomes and optimizing conditions.

Eschweiler-Clarke Reaction for N-Methylvarenicline

The Eschweiler-Clarke reaction proceeds through a reductive amination pathway. The key steps are:

-

Iminium Ion Formation: The secondary amine of varenicline nucleophilically attacks formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to form a reactive iminium ion.

-

Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step yields N-methylvarenicline and carbon dioxide.

N-Formylation of Varenicline

The N-formylation of varenicline with formic acid is a more direct acylation reaction. The generally accepted mechanism involves:

-

Activation of Formic Acid (Optional): In some cases, particularly with a catalyst, the carbonyl group of formic acid is activated, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of varenicline's secondary amine attacks the carbonyl carbon of formic acid.

-

Proton Transfer and Elimination: A tetrahedral intermediate is formed, which then collapses with the elimination of a water molecule to yield this compound.

Comparative Data Presentation

| Feature | Eschweiler-Clarke Reaction (for NMV) | N-Formylation (for NFV) |

| Primary Reagents | Formaldehyde, Formic Acid | Formic Acid |

| Reaction Type | Reductive Amination | Acylation |

| Typical Conditions | Aqueous solution, often heated near boiling.[7] | Can be performed neat or in a solvent like toluene, often with heating. |

| Byproducts | Carbon Dioxide, Water | Water |

| Selectivity | Highly selective for methylation of primary and secondary amines. Avoids over-alkylation to quaternary salts.[6][7] | Generally selective for N-formylation over O-formylation of alcohols. |

| Advantages | - High yields for many substrates.- Avoids use of hazardous alkylating agents (e.g., methyl iodide).- Irreversible due to CO2 evolution.[7] | - Uses a readily available and inexpensive reagent.- Can be performed under relatively mild conditions. |

| Disadvantages | - Requires excess reagents.- High temperatures may not be suitable for sensitive substrates. | - Can require azeotropic removal of water to drive the reaction to completion.- Yields can be variable depending on the substrate and conditions. |

| Workup | Typically involves basification and extraction.[6] | Often involves evaporation of the solvent and purification if necessary. |

Experimental Protocols

The following are detailed, representative experimental protocols for the Eschweiler-Clarke reaction and N-formylation. These are based on general procedures for secondary amines and should be adapted and optimized for varenicline.

General Experimental Workflow

Protocol 1: Eschweiler-Clarke N-Methylation of Varenicline (Representative)

Objective: To synthesize N-methylvarenicline from varenicline using the Eschweiler-Clarke reaction.

Materials:

-

Varenicline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide solution (e.g., 2 M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer with heating

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve varenicline (1.0 eq) in a minimal amount of formic acid.

-

Reagent Addition: To the stirred solution, add an excess of aqueous formaldehyde (e.g., 3-5 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for several hours (e.g., 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 10).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-methylvarenicline.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified N-methylvarenicline by NMR (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.

Protocol 2: N-Formylation of Varenicline (Representative)

Objective: To synthesize this compound from varenicline.

Materials:

-

Varenicline

-

Formic acid (85-100%)

-

Toluene or xylene

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, Dean-Stark apparatus, and magnetic stirrer with heating

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, dissolve varenicline (1.0 eq) in toluene.

-

Reagent Addition: Add a slight excess of formic acid (e.g., 1.2-1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap. Continue heating until no more water is collected or the reaction is deemed complete by TLC or LC-MS analysis.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution with a saturated sodium bicarbonate solution to remove any unreacted formic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterization: Characterize the purified this compound by NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy (to confirm the presence of the amide carbonyl group) to verify its structure and purity.

Conclusion

The Eschweiler-Clarke reaction and direct N-formylation represent two distinct and valuable synthetic routes for the preparation of N-methylvarenicline and this compound, respectively. The Eschweiler-Clarke reaction offers a reliable method for exhaustive N-methylation, while N-formylation provides a straightforward approach to introduce a formyl group. The choice between these methods will depend on the specific research or development goal, such as the synthesis of analytical standards for impurity profiling or the exploration of structure-activity relationships of new varenicline derivatives. The provided protocols offer a solid starting point for the laboratory-scale synthesis of these important compounds. Further optimization of reaction conditions will be necessary to achieve high yields and purity for these specific transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. wisdomlib.org [wisdomlib.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-UV Method for the Detection of N-formylvarenicline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the identification and quantification of N-formylvarenicline, a known impurity and potential degradation product of varenicline. Varenicline is a medication primarily used for smoking cessation.[1] The monitoring and control of impurities such as this compound are critical for ensuring the safety and efficacy of the final drug product. This document provides a comprehensive protocol for the chromatographic separation and analysis of this compound, suitable for quality control and stability studies.

Introduction

Varenicline, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor, is an effective aid in smoking cessation.[2] During its synthesis, formulation, or storage, various impurities can arise, including this compound.[3] this compound is formed by the reaction of formic acid with varenicline.[3] Regulatory guidelines necessitate the accurate detection and quantification of such impurities to ensure the quality of the pharmaceutical product. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable analytical technique for this purpose.[2] This application note presents a validated HPLC-UV method that effectively separates this compound from the parent drug, varenicline, and other potential impurities.

Experimental Protocol

Materials and Reagents

-

Varenicline Tartrate Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Phosphate Monobasic (ACS Grade)[4]

-

Potassium Hydroxide (ACS Grade)[4]

-

Trifluoroacetic Acid (TFA)

-

Ultrapure Water

Equipment

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation. The following table summarizes the optimized chromatographic conditions.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 3 µm particle size[4] |

| Mobile Phase A | 0.05% Trifluoroacetic acid in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient Program | A gradient elution is recommended to ensure optimal separation of impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more retained components. |

| Flow Rate | 1.0 - 1.3 mL/min[4][6] |

| Injection Volume | 25 µL[4] |

| Column Temperature | 29°C[4] |

| Detection Wavelength | 210 nm or 235 nm[4][6] |

| Autosampler Temperature | 10°C[4] |

Standard and Sample Preparation

Standard Solution:

-

Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of methanol and water).

-

Perform serial dilutions to prepare a series of calibration standards at different concentrations.

Sample Solution:

-

For drug substance analysis, accurately weigh and dissolve the varenicline sample in the diluent to achieve a known concentration.

-

For drug product analysis (e.g., tablets), grind a representative number of tablets to a fine powder. Extract a portion of the powder equivalent to a specific amount of varenicline with the diluent, sonicate to ensure complete dissolution, and centrifuge or filter to remove undissolved excipients.[7]

-

Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following tables summarize the expected performance characteristics of the method based on validation studies for varenicline and its related impurities.[4][8][9]

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Resolution (Rs) | ≥ 2.0 between varenicline and this compound |

| Repeatability (%RSD) | ≤ 2.0% for 6 replicate injections |

Table 2: Method Validation Summary

| Parameter | Typical Results |

| Linearity (r²) | ≥ 0.999[4] |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | ≤ 2.0% (Intra-day and Inter-day)[6] |

| Limit of Detection (LOD) | ~0.01% of nominal concentration |

| Limit of Quantitation (LOQ) | ~0.03% of nominal concentration |

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods for the Analysis of Varenicline Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 5. PlumX [plu.mx]

- 6. Development and validation of related substances method for Varenicline and its impurities | Semantic Scholar [semanticscholar.org]

- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 8. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of N-formylvarenicline in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-formylvarenicline in human plasma. This compound is a known impurity and metabolite of varenicline, a pharmaceutical compound used for smoking cessation. The method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic or toxicokinetic studies.

Introduction

Varenicline is a selective nicotinic acetylcholine receptor partial agonist prescribed as an aid for smoking cessation. This compound is a significant related substance that can form during the synthesis or degradation of varenicline.[1][2] Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and potential toxicological impact. This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity in bioanalysis.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.

Caption: LC-MS/MS workflow for this compound quantification.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (Molecular Weight: 239.27 g/mol )[3][4][5][6]

-

Varenicline-d4 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Varenicline-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL Varenicline-d4).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| HPLC System | Shimadzu Nexera or equivalent |

| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm[7] |

| Column Temperature | 40°C |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.8 mL/min[7] |

| Injection Volume | 10 µL |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: 240.3 → 212.3 (Quantifier), 240.3 → 184.2 (Qualifier) Varenicline-d4 (IS): 216.1 → 173.1 |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |